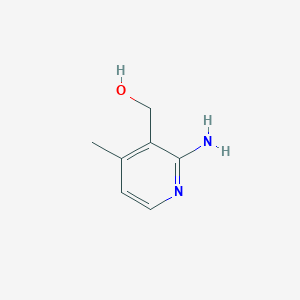
N-(2-ethoxyphenyl)-N-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N-methoxyacetamide, also known as EMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMA belongs to the class of acetanilide derivatives and has been synthesized through various methods.
Wirkmechanismus
N-(2-ethoxyphenyl)-N-methoxyacetamide works by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting the production of prostaglandins, N-(2-ethoxyphenyl)-N-methoxyacetamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-N-methoxyacetamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. N-(2-ethoxyphenyl)-N-methoxyacetamide has also been found to have anticonvulsant activity, making it a potential treatment for epilepsy. Additionally, N-(2-ethoxyphenyl)-N-methoxyacetamide has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-N-methoxyacetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in pure form through recrystallization. N-(2-ethoxyphenyl)-N-methoxyacetamide has also been extensively studied, making it a well-understood compound. However, one limitation of N-(2-ethoxyphenyl)-N-methoxyacetamide is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several future directions for the study of N-(2-ethoxyphenyl)-N-methoxyacetamide. One potential direction is to study its potential as a treatment for epilepsy. N-(2-ethoxyphenyl)-N-methoxyacetamide has been found to have anticonvulsant activity, making it a potential treatment for epilepsy. Another potential direction is to study its potential as an anti-inflammatory and analgesic agent. N-(2-ethoxyphenyl)-N-methoxyacetamide has been shown to reduce inflammation and pain in animal models, making it a potential treatment for various inflammatory conditions. Additionally, further research is needed to determine the safety and efficacy of N-(2-ethoxyphenyl)-N-methoxyacetamide in humans.
Conclusion
N-(2-ethoxyphenyl)-N-methoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, and has been shown to inhibit the production of prostaglandins. N-(2-ethoxyphenyl)-N-methoxyacetamide has several advantages for lab experiments, including its relative simplicity to synthesize and its well-understood properties. However, further research is needed to determine its safety and efficacy in humans.
Synthesemethoden
N-(2-ethoxyphenyl)-N-methoxyacetamide can be synthesized through the reaction of 2-ethoxyaniline and methoxyacetyl chloride in the presence of a base such as sodium hydroxide. The product is then purified through recrystallization to obtain pure N-(2-ethoxyphenyl)-N-methoxyacetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-N-methoxyacetamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. N-(2-ethoxyphenyl)-N-methoxyacetamide has been shown to inhibit the production of prostaglandins, which are responsible for inflammation and pain. It has also been found to have anticonvulsant activity, making it a potential treatment for epilepsy.
Eigenschaften
CAS-Nummer |
161531-97-1 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-N-methoxyacetamide |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11-8-6-5-7-10(11)12(14-3)9(2)13/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
ODFRGGMVPAJVDS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N(C(=O)C)OC |
Kanonische SMILES |
CCOC1=CC=CC=C1N(C(=O)C)OC |
Synonyme |
Acetamide, N-(2-ethoxyphenyl)-N-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




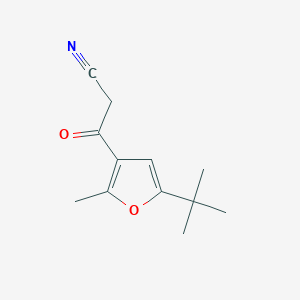

![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
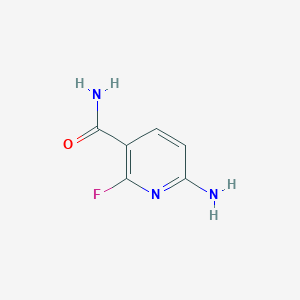
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)
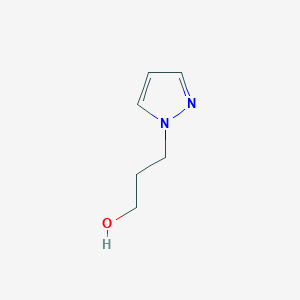
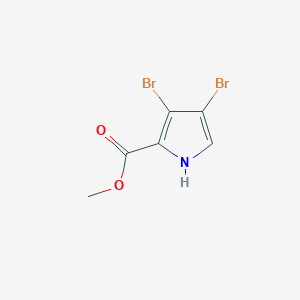
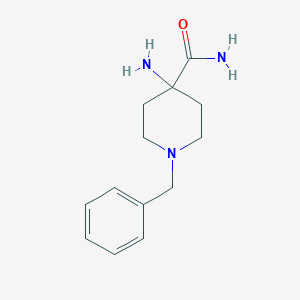


![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)
![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)
